Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate
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Overview
Description
Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate, also known as ethyl 5-methoxy-2-nitrobenzoate, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a nitrobenzene derivative that is commonly used as a precursor in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate 2-(5-methoxy-2-nitrophenyl)ethanoate is not well understood. However, it is believed that this compound acts as a prodrug, which is converted into its active form in vivo. The active form of this compound is thought to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate 2-(5-methoxy-2-nitrophenyl)ethanoate have not been extensively studied. However, it is believed that this compound has low toxicity and is relatively safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The main advantage of using Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate 2-(5-methoxy-2-nitrophenyl)ethanoate in laboratory experiments is its versatility as a building block in the synthesis of various organic compounds. This compound is relatively easy to synthesize and purify, making it a useful tool for organic chemists. However, the main limitation of using this compound in laboratory experiments is its limited availability. This compound is not commercially available and must be synthesized in the laboratory.
Future Directions
There are several future directions for the study of Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate 2-(5-methoxy-2-nitrophenyl)ethanoate. One potential direction is the development of novel heterocyclic compounds that have potential as anticancer agents. Another potential direction is the study of the mechanism of action of this compound, which could provide insight into its potential therapeutic applications. Additionally, the synthesis of analogs of Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate 2-(5-methoxy-2-nitrophenyl)ethanoate could lead to the development of new and more effective anticancer agents.
Synthesis Methods
The synthesis of Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate 2-(5-methoxy-2-nitrophenyl)ethanoate can be achieved through the condensation reaction between 5-methoxy-2-nitrobenzaldehyde and Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate acetoacetate in the presence of a base catalyst. This reaction yields a yellow solid product that can be purified through recrystallization.
Scientific Research Applications
Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate has been widely used as a building block in the synthesis of various organic compounds. It is commonly used in the synthesis of nitrophenylEthyl 2-(5-methoxy-2-nitrophenyl)ethanoate esters, which have been studied for their antitumor activity. This compound has also been used in the synthesis of various heterocyclic compounds, which have shown potential as anticancer agents.
properties
CAS RN |
117559-88-3 |
---|---|
Product Name |
Ethyl 2-(5-methoxy-2-nitrophenyl)ethanoate |
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 2-(5-methoxy-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-6-9(16-2)4-5-10(8)12(14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
MNFJMQQBFICDDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
synonyms |
Benzeneacetic acid, 5-Methoxy-2-nitro-, ethyl ester |
Origin of Product |
United States |
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